Cas no 1314355-97-9 (6-(1H-Imidazol-1-yl)pyridin-2-amine)

6-(1H-Imidazol-1-yl)pyridin-2-amine is a heterocyclic compound featuring both imidazole and pyridine moieties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its bifunctional structure allows for selective modifications, facilitating the development of biologically active molecules, particularly in medicinal chemistry. The compound exhibits good stability under standard conditions and offers reactivity at multiple sites, enabling diverse derivatization. Its imidazole ring provides potential coordination sites for metal complexes, useful in catalysis or material science. The pyridinylamine component further enhances its utility as a building block for ligands or small-molecule inhibitors. This compound is valued for its balanced reactivity and structural flexibility in research applications.
6-(1H-Imidazol-1-yl)pyridin-2-amine structure
1314355-97-9 structure
Product Name:6-(1H-Imidazol-1-yl)pyridin-2-amine
CAS No:1314355-97-9
MF:C8H8N4
MW:160.17592048645
CID:1090837
PubChem ID:55253674
Update Time:2025-05-20

6-(1H-Imidazol-1-yl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(1H-Imidazol-1-yl)pyridin-2-amine
    • 6-imidazol-1-ylpyridin-2-amine
    • 1314355-97-9
    • DB-219623
    • 6-(1H-imidazol-1-yl)-2-pyridinamine
    • AKOS006288533
    • DTXSID50716982
    • SCHEMBL12487845
    • MDL: MFCD08668589
    • Inchi: 1S/C8H8N4/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H2,9,11)
    • InChI Key: PHACTKOEQFYCPA-UHFFFAOYSA-N
    • SMILES: N1(C=NC=C1)C1C=CC=C(N)N=1

Computed Properties

  • Exact Mass: 160.074896272g/mol
  • Monoisotopic Mass: 160.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 56.7Ų

6-(1H-Imidazol-1-yl)pyridin-2-amine Pricemore >>

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Additional information on 6-(1H-Imidazol-1-yl)pyridin-2-amine

6-(1H-Imidazol-1-yl)pyridin-2-amine: A Comprehensive Overview

6-(1H-imidazol-1-yl)pyridin-2-amine, also known by its CAS number 1314355-97-9, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with an imidazole moiety, making it a versatile building block for various applications. The molecule's structure is particularly interesting due to the presence of nitrogen atoms in both the pyridine and imidazole rings, which contribute to its electronic properties and reactivity.

The synthesis of 6-(1H-imidazol-1-yl)pyridin-2-amine typically involves multi-step reactions, often utilizing coupling agents or transition metal catalysts to facilitate the formation of the imidazole-pyridine hybrid. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times, further enhancing the scalability of this compound.

One of the most promising applications of 6-(1H-imidazol-1-yL)pyridin -2-amine lies in its potential as a precursor for advanced materials. For instance, studies have demonstrated that this compound can be incorporated into conjugated polymers, exhibiting excellent charge transport properties. These polymers have shown great promise in organic electronics, particularly in light-emitting diodes (OLEDs) and photovoltaic devices. The ability of this compound to act as a building block for such materials underscores its importance in modern material science.

In addition to its role in materials science, 6-(1H-imidazol - ilyl)pyridin - 2-amine has also been investigated for its potential in medicinal chemistry. Its nitrogen-rich structure makes it an attractive candidate for drug design, as it can serve as a scaffold for bioactive molecules. Recent research has focused on modifying the substituents on the pyridine and imidazole rings to enhance pharmacokinetic properties such as solubility and bioavailability. These modifications have led to compounds with improved therapeutic indices, making them strong candidates for further preclinical testing.

The electronic properties of 6-(1H-imidazol - ilyl)pyridin - 2-amine are another area of active research. Computational studies using density functional theory (DFT) have provided insights into its frontier molecular orbitals, which are critical for understanding its reactivity and electronic behavior. These studies have revealed that the compound exhibits strong electron-withdrawing characteristics due to the conjugation between the pyridine and imidazole rings. This property makes it highly suitable for applications in electrochemical sensors and energy storage devices.

In conclusion, 6-(1H-imidazol - ilyl)pyridin - 2-amine, with its unique structure and versatile properties, continues to be a focal point in various scientific disciplines. From materials science to medicinal chemistry, this compound offers numerous opportunities for innovation and discovery. As research progresses, it is anticipated that new applications will emerge, further solidifying its position as an essential compound in modern chemical research.

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